1-Bromo-4-(2-bromoethyl)naphthalene
Description
1-Bromo-4-(2-bromoethyl)naphthalene is a brominated naphthalene derivative featuring a bromine atom at the 1-position and a 2-bromoethyl substituent at the 4-position. This compound serves as a versatile intermediate in organic synthesis, particularly in cross-coupling reactions and the construction of metal-organic frameworks (MOFs) due to its dual reactive bromine sites.
Properties
Molecular Formula |
C12H10Br2 |
|---|---|
Molecular Weight |
314.01 g/mol |
IUPAC Name |
1-bromo-4-(2-bromoethyl)naphthalene |
InChI |
InChI=1S/C12H10Br2/c13-8-7-9-5-6-12(14)11-4-2-1-3-10(9)11/h1-6H,7-8H2 |
InChI Key |
KVPYCVHCPXAOAN-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C(=CC=C2Br)CCBr |
Origin of Product |
United States |
Preparation Methods
1-Bromo-4-(2-bromoethyl)naphthalene can be synthesized through several methods. One common synthetic route involves the bromination of 4-(2-ethyl)naphthalene using bromine or N-bromosuccinimide (NBS) in the presence of a radical initiator such as azobisisobutyronitrile (AIBN). The reaction is typically carried out in an inert solvent like carbon tetrachloride or chloroform under reflux conditions .
Industrial production methods may involve similar bromination reactions but on a larger scale, with optimized conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques like recrystallization and chromatography can enhance the efficiency of the production process.
Chemical Reactions Analysis
1-Bromo-4-(2-bromoethyl)naphthalene undergoes various chemical reactions, including:
Substitution Reactions: The bromine atoms can be substituted by other nucleophiles such as amines, thiols, or alkoxides. For example, reacting with sodium methoxide can yield 1-methoxy-4-(2-methoxyethyl)naphthalene.
Oxidation Reactions: The ethyl group can be oxidized to a carboxylic acid using strong oxidizing agents like potassium permanganate or chromium trioxide.
Reduction Reactions: The compound can be reduced to 1-ethyl-4-(2-ethyl)naphthalene using reducing agents like lithium aluminum hydride (LiAlH4).
Common reagents and conditions used in these reactions include polar aprotic solvents, elevated temperatures, and catalysts like palladium on carbon (Pd/C) for hydrogenation reactions. The major products formed depend on the specific reaction conditions and reagents used .
Scientific Research Applications
1-Bromo-4-(2-bromoethyl)naphthalene has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.
Biology: The compound can be used to study the effects of brominated aromatic compounds on biological systems, including their potential as enzyme inhibitors or receptor modulators.
Medicine: Research into its potential therapeutic applications, such as anticancer or antimicrobial agents, is ongoing.
Industry: It is used in the production of specialty chemicals, dyes, and polymers.
Mechanism of Action
The mechanism by which 1-Bromo-4-(2-bromoethyl)naphthalene exerts its effects depends on the specific application. In chemical reactions, the bromine atoms act as leaving groups, facilitating nucleophilic substitution reactions. In biological systems, the compound may interact with specific molecular targets, such as enzymes or receptors, through covalent or non-covalent interactions. The exact pathways involved can vary and are often the subject of detailed mechanistic studies .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Position and Type
1-Bromo-4-(2-bromoethyl)benzene (CAS: Not specified)
- Structure : Benzene ring with bromine at the 1-position and a 2-bromoethyl group at the 4-position.
- Synthesis : Yield of 65% via chromatography; NMR data (CDCl₃): δ 7.44 (d, J = 8.4 Hz, 2H), 7.09 (d, J = 8.3 Hz, 2H), 3.54 (t, J = 7.4 Hz, 2H), 3.12 (t, J = 7.4 Hz, 2H) .
- Key Difference : Replaces naphthalene with benzene, reducing aromatic conjugation and steric bulk.
1-(2-Bromoethyl)naphthalene (CAS: 13686-49-2)
- Structure : Naphthalene with a 2-bromoethyl group but lacking the 1-position bromine.
- Properties: Insoluble in water, soluble in ethanol/ether; moderate toxicity. Used in nucleophilic substitutions for C–C bond formation .
- Key Difference : Absence of bromine at the 1-position limits reactivity in dual-functionalization reactions.
1-Bromo-4-(bromomethyl)naphthalene (CAS: 61921-39-9)
- Structure : Bromine at the 1-position and bromomethyl (–CH₂Br) at the 4-position.
- Applications : Higher electrophilicity at the methyl site compared to bromoethyl; used in MOF synthesis .
- Key Difference : Bromomethyl group offers distinct reactivity (e.g., faster SN2 reactions) versus bromoethyl’s chain flexibility .
Aromatic System Variations
2-(4'-Bromo-[1,1'-biphenyl]-4-yl)naphthalene (CAS: 207612-71-3)
- Structure : Biphenyl-naphthalene hybrid with bromine on the biphenyl moiety.
- Properties : Larger π-system enhances electronic delocalization; molecular weight = 359.26 g/mol. Used in materials science for extended conjugation .
- Key Difference : Biphenyl integration broadens applications in optoelectronics but complicates synthesis.
1-Bromo-4-(dibromomethyl)naphthalene (CAS: Not specified)
Functional Group Comparisons
1-Bromo-4-(bromoacetyl)naphthalene (BBAN)
- Structure : Bromoacetyl (–COCH₂Br) group at the 4-position.
- Applications : Exhibits strong phosphorescence in β-CD/Brij30 complexes; used in oxygen-insensitive luminescent materials .
- Key Difference : Carbonyl group introduces polarity and photophysical properties absent in bromoethyl derivatives.
1-Bromo-2-methylnaphthalene (CAS: 2586-62-1)
Data Table: Comparative Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
